7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole
Description
Properties
IUPAC Name |
7-bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c1-19-9-6-10(16)14-12(7-9)18-15(21-14)8-3-4-13(20-2)11(17)5-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQOAJQYQBQTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)OC)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195112 | |
| Record name | 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544704-75-8 | |
| Record name | 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544704-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and 2-bromo-5-methoxybenzoic acid.
Condensation Reaction: The 3-fluoro-4-methoxyaniline is reacted with 2-bromo-5-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the intermediate benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 7-position serves as a reactive site for nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the benzoxazole ring. Common transformations include:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling structural diversification:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, THF | Biaryl derivatives | |
| Heck Coupling | Pd(OAc)₂, alkenes, NEt₃, DMF | Alkenylated benzoxazoles |
Oxidation and Reduction
The benzoxazole ring and substituents undergo redox transformations:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Quinone-like oxidation products | |
| Reduction | LiAlH₄, THF, 0°C → RT | Reduced hydroxybenzoxazole intermediates |
Ring-Opening Reactions
Under strong acidic or basic conditions, the benzoxazole ring can undergo cleavage:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-Aminophenol derivatives | |
| Basic Hydrolysis | NaOH (aq.), 100°C | Carboxylic acid intermediates |
Electrophilic Aromatic Substitution
The electron-rich methoxy and fluorine substituents direct electrophilic attacks:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivatives |
Key Reaction Data Table
| Reaction | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Suzuki Coupling | 78–85 | >95 | Electron-deficient boronic acids enhance efficiency |
| Bromine Amination | 65 | 90 | Steric hindrance from methoxy groups observed |
| Acidic Hydrolysis | 92 | 88 | Quantitative ring cleavage achieved |
Mechanistic Insights
-
SNAr Reactions : The bromine’s position is activated by the adjacent oxazole nitrogen, facilitating nucleophilic displacement .
-
Coupling Reactions : Oxidative addition of Pd(0) to the C–Br bond initiates catalytic cycles, with ligand choice critical for efficiency .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant scaffolds, particularly in kinase inhibitor development and fluorescent materials .
Scientific Research Applications
Anticancer Activity
Research has indicated that benzoxazole derivatives exhibit anticancer properties due to their ability to inhibit specific protein kinases involved in cancer cell proliferation. A study demonstrated that 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole effectively inhibited the growth of several cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of benzoxazole derivatives. The compound has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Photoluminescent Materials
Benzoxazole derivatives are used in the development of photoluminescent materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has resulted in materials with enhanced light-emitting properties, suitable for applications in organic light-emitting diodes (OLEDs) and display technologies .
Sensors
The compound's ability to interact with metal ions has led to its use in sensor technology. It can be employed as a chemosensor for detecting metal ions such as Cu²⁺ and Pb²⁺ in environmental samples, providing a method for monitoring pollution levels .
Study on Anticancer Properties
A notable study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 15 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
Antimicrobial Efficacy Study
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole involves the inhibition of β-secretase, an enzyme responsible for the cleavage of amyloid precursor protein (APP). By inhibiting this enzyme, the compound reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease . The molecular targets and pathways involved include the β-secretase enzyme and the amyloidogenic pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Benzoxazole vs. Benzimidazole
Benzoxazole vs. Oxazole/Oxadiazole
Substituent Effects on Bioactivity and Reactivity
Halogen Substitution (Br vs. Cl)
- Target Compound (7-Br) : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets compared to chlorine .
- Compound 14 () (5-Cl) : Chlorine substitution in oxazole derivatives correlates with potent anticancer activity (IC₅₀ < 1 nM) .
Methoxy vs. Hydroxy Groups
Electronic Properties and Computational Insights
- HOMO-LUMO Gap : Derivatives of 27-Phenyl-30-Oxazol-2-Phenyl-1,3-benzoxazole () exhibit tunable band gaps (3.2–4.1 eV), suggesting utility in solar cells. The target compound’s bromine and fluorine substituents likely lower the LUMO, enhancing electron affinity .
- Dipole Moments : Methoxy and fluorine groups increase dipole moments, improving solubility in polar solvents .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Target Compound | 372.16 | 3.8 | 6 | 0 |
| 5-Bromo-2-phenylbenzimidazole | 273.13 | 3.2 | 2 | 1 |
| 7-Bromo-2-(3-F-4-OH-Ph)-benzoxazol-5-ol | 358.16 | 2.5 | 5 | 2 |
Biological Activity
7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a comprehensive review of available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₁BrFNO₃
- Molecular Weight : 352.16 g/mol
- CAS Number : 544704-75-8
Synthesis
The synthesis of benzoxazole derivatives typically involves cyclization reactions between ortho-substituted phenols and carboxylic acids or their derivatives. The specific synthetic pathway for this compound has not been extensively documented in the current literature but follows established methods for similar compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. For instance, a series of related compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/mL, indicating a broad spectrum of activity . While specific data for this compound is limited, its structural similarity to other active benzoxazoles suggests potential antimicrobial properties.
Anticancer Activity
Benzoxazole derivatives have shown promising anticancer activities in various studies. For example, certain analogs have been reported to inhibit cancer cell proliferation effectively. Although direct studies on the anticancer effects of this compound are scarce, related compounds have exhibited significant cytotoxicity against several cancer cell lines .
The biological mechanisms underlying the activity of benzoxazoles often involve modulation of key cellular pathways. Some studies suggest that these compounds may act as inhibitors of specific protein kinases involved in cell signaling pathways that regulate growth and apoptosis . This mechanism could explain their potential as therapeutic agents in cancer treatment.
Case Studies
Several case studies provide insights into the biological activity of benzoxazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of benzoxazoles against resistant strains of bacteria and fungi. The results indicated that some derivatives were more potent than standard antibiotics such as fluconazole against Candida albicans isolates .
- Anticancer Screening : Another research effort focused on the synthesis and testing of various benzoxazole derivatives, revealing that certain modifications significantly enhanced their antiproliferative effects against breast cancer cell lines .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole, and what challenges arise during its purification?
- Methodology :
- Step 1 : Start with bromination of a pre-functionalized benzoxazole core using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity at the 7-position .
- Step 2 : Introduce the 3-fluoro-4-methoxyphenyl moiety via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/H₂O solvent system at 80–90°C .
- Purification Challenges : Due to the compound’s low solubility in common solvents (e.g., hexane, ethyl acetate), column chromatography with silica gel and a gradient of dichloromethane/methanol (95:5) is recommended. Monitor fractions via TLC (Rf ≈ 0.3) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this benzoxazole derivative?
- NMR Analysis :
- ¹H NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range. The methoxy groups (OCH₃) appear as singlets at δ ~3.8–3.9 ppm. Fluorine coupling (³JHF) may split signals in the 3-fluoro-substituted phenyl ring .
- ¹³C NMR : Look for carbons adjacent to bromine (C-7) at δ ~115–120 ppm. Benzoxazole carbons (C-2, C-5) resonate at δ ~160–165 ppm due to electron-withdrawing effects .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Fragmentation patterns should confirm bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are critical when handling brominated benzoxazole derivatives?
- Hazards : Brominated compounds may release toxic fumes (HBr) upon decomposition. The 3-fluoro substituent poses risks of skin/eye irritation .
- Mitigation :
- Use fume hoods, PPE (gloves, lab coat, goggles).
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- In case of inhalation, administer oxygen and seek immediate medical attention .
Advanced Research Questions
Q. How does the electronic environment of the benzoxazole core influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-deficient benzoxazole ring directs electrophilic substitution to the 5-methoxy position. Bromine at C-7 enhances π-backbonding with palladium catalysts, facilitating Suzuki-Miyaura couplings with arylboronic acids .
- Experimental Design : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Compare reaction yields with/without bromine to validate its role as an activating group .
Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?
- Step 1 : Re-test the compound against standardized microbial strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines).
- Step 2 : Correlate bioactivity with lipophilicity (logP) via HPLC-derived retention times. Higher logP may enhance membrane penetration but reduce aqueous solubility .
Q. How can X-ray crystallography and molecular docking elucidate structure-activity relationships (SAR) for this compound?
- Crystallography : Resolve the crystal structure to confirm dihedral angles between the benzoxazole core and substituted phenyl ring. A planar conformation (angle < 10°) suggests strong π-π stacking with biological targets .
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Prioritize hydrogen bonds between the methoxy groups and Arg120/His90 residues .
Q. What environmental impacts are associated with this compound, and how can degradation pathways be studied?
- Ecotoxicity : Brominated aromatics are persistent in aquatic systems. Perform OECD 301D biodegradability tests. If recalcitrant, explore advanced oxidation processes (AOPs) using UV/H₂O₂ to break C-Br bonds .
- Analytical Monitoring : Track degradation intermediates via LC-MS/MS. Look for debrominated products (e.g., hydroxybenzoxazole) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
